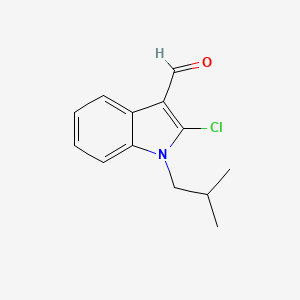
2-Chloro-1-(2-methylpropyl)-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-INDOLE-3-CARBOXALDEHYDE,2-CHLORO-1-(2-METHYLPROPYL)- is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound is notable for its unique structure, which includes a chloro and a methylpropyl group attached to the indole ring, making it a valuable precursor in the synthesis of various biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-INDOLE-3-CARBOXALDEHYDE,2-CHLORO-1-(2-METHYLPROPYL)- typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the use of gramine and hexamethylenetetramine (HMTA) with ceric ammonium nitrate (CAN-SiO2) as a catalyst . This reaction yields the desired indole-3-carboxaldehyde derivative efficiently.
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions (MCRs) due to their efficiency and sustainability. MCRs allow for the rapid assembly of complex molecules from simple starting materials, reducing the need for extensive purification steps .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-INDOLE-3-CARBOXALDEHYDE,2-CHLORO-1-(2-METHYLPROPYL)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to replace the chloro group.
Major Products:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-methanol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1H-INDOLE-3-CARBOXALDEHYDE,2-CHLORO-1-(2-METHYLPROPYL)- has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: This compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new products with enhanced efficacy.
Wirkmechanismus
The mechanism of action of 1H-INDOLE-3-CARBOXALDEHYDE,2-CHLORO-1-(2-METHYLPROPYL)- involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form Schiff bases with amines, leading to the formation of multifunctional derivatives. These derivatives can interact with various biological targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1H-Indole-3-carboxaldehyde: A precursor for many biologically active compounds, similar in structure but lacking the chloro and methylpropyl groups.
2-Chloroindole-3-carboxaldehyde: Similar to the compound but without the methylpropyl group.
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Uniqueness: 1H-INDOLE-3-CARBOXALDEHYDE,2-CHLORO-1-(2-METHYLPROPYL)- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
64788-58-5 |
|---|---|
Molekularformel |
C13H14ClNO |
Molekulargewicht |
235.71 g/mol |
IUPAC-Name |
2-chloro-1-(2-methylpropyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C13H14ClNO/c1-9(2)7-15-12-6-4-3-5-10(12)11(8-16)13(15)14/h3-6,8-9H,7H2,1-2H3 |
InChI-Schlüssel |
PATWCWHGWOKXSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C2=CC=CC=C2C(=C1Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


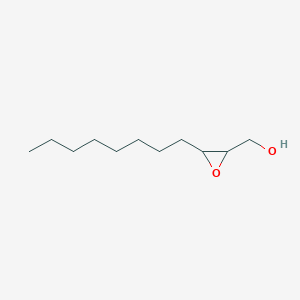
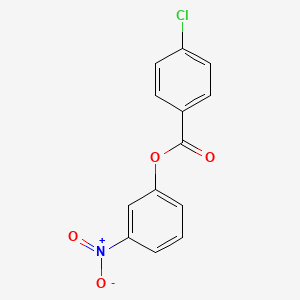
![N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B13988835.png)
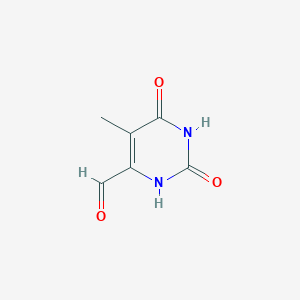
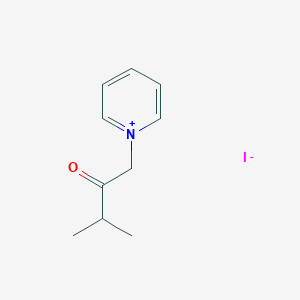
![Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-](/img/structure/B13988861.png)
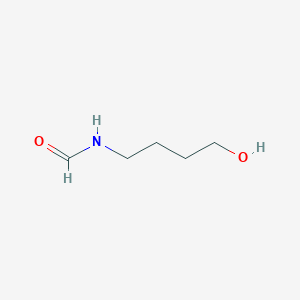

![(4-hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone](/img/structure/B13988869.png)

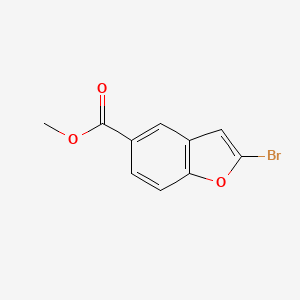

![Acetic acid, fluoro[(4-methoxyphenyl)thio]-, ethyl ester](/img/structure/B13988885.png)
![2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B13988892.png)
